A Comprehensive Technical Guide to Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine: Properties, Applications, and Protocols
A Comprehensive Technical Guide to Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Peptide Synthesis
Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine is a non-natural, dual-protected amino acid derivative that serves as a highly versatile building block in peptide chemistry and drug discovery.[1][2][3] Its unique architecture, featuring a DL-phenylalanine core, an N-α-Fmoc group for temporary protection, and a side chain functionalized with a Boc-protected aminoethoxy moiety, offers researchers expanded possibilities for creating complex peptide structures and bioconjugates.[1][2][3] The phenylalanine backbone imparts hydrophobic characteristics, while the ethoxy linker can enhance solubility and provides a strategic point for further modifications.[1]
This guide provides an in-depth exploration of the chemical properties, strategic applications, and field-proven protocols related to this compound, designed to empower researchers in leveraging its full potential.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine is fundamental to its effective application. While specific experimental data for the DL-racemic mixture is not widely published, the properties of the closely related L-isomer provide a reliable reference point.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid | [4] |
| Synonyms | Fmoc-Phe(4-O-(2-Boc-aminoethyl))-OH | [1] |
| CAS Number | 1013883-02-7 (for L-isomer) | [5][6] |
| Molecular Formula | C₃₁H₃₄N₂O₇ | [5] |
| Molecular Weight | 546.61 g/mol | [5] |
| Appearance | White powder | [7] |
| Melting Point | 193-196°C (for L-isomer) | [8] |
| Optical Rotation | [α]D²⁰ = -16 ± 3º (c=1 in DMF) (for L-isomer) | [7] |
| Purity (typical) | ≥ 97% (HPLC) | [7] |
| Storage Conditions | Store at ≤ -4 °C in a dry, well-ventilated area. Keep container tightly sealed. | [7] |
Note: As this guide pertains to the DL-phenylalanine derivative, the optical rotation would be expected to be zero. The melting point of the racemic mixture may differ from that of the pure L-enantiomer.
The Strategic Importance of Dual Orthogonal Protection
The primary utility of this compound stems from its dual-protection scheme, featuring the base-labile Fmoc group and the acid-labile Boc group. This orthogonality is the cornerstone of its application in complex chemical synthesis, allowing for selective deprotection and modification at different stages of a synthetic workflow.
Nα-Fmoc Protection: The Gateway to Solid-Phase Peptide Synthesis (SPPS)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common N-terminal protecting group used in modern SPPS.[9] Its key advantage is its stability to acidic conditions, allowing for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage from the resin at the end of the synthesis.
Mechanism of Fmoc Deprotection: Fmoc removal is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine in DMF, abstracts the acidic proton on the fluorenyl ring system. This induces the collapse of the carbamate, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF electrophile, preventing it from reattaching to the newly liberated amine.[9]
Caption: Fmoc Deprotection Workflow
Side-Chain Boc Protection: A Handle for Post-Synthetic Modification
The tert-butyloxycarbonyl (Boc) group protects the terminal amine on the ethoxy side chain. Its stability to the basic conditions of Fmoc deprotection makes it an ideal orthogonal protecting group. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).
Mechanism of Boc Deprotection: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This facilitates the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas. The tert-butyl cation is typically scavenged to prevent side reactions.
Caption: Boc Deprotection Mechanism
Synthesis and Quality Control
Synthetic Route
While the synthesis of the specific DL-racemic mixture is not detailed in the literature, a reliable synthesis for the L-isomer has been published, which can be adapted by starting with racemic materials.[5] The synthesis involves the N-protection of O-[2-[[(tert-butoxycarbonyl)amino]ethyl]-L-tyrosine with 9-fluorenylmethyl-N-succinimidyl carbonate.
Protocol for Synthesis (adapted for DL-form):
-
Dissolve O-[2-[[(tert-butoxycarbonyl)amino]ethyl]-DL-tyrosine (1.0 eq) in an aqueous solution of sodium carbonate.
-
In a separate flask, dissolve 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) (1.0 eq) in tetrahydrofuran (THF).
-
Add the Fmoc-OSu solution dropwise to the tyrosine solution at room temperature with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Reduce the solvent volume under reduced pressure and acidify the aqueous solution to a pH of 6-7 with 2N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
Triturate the resulting solid with petroleum ether, filter, and dry under vacuum to yield the final product.[5]
Analytical Characterization and Quality Control
Ensuring the purity and identity of Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.
a) High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the chemical purity of Fmoc-amino acids.
-
Objective: To determine the purity of the compound and identify any synthesis-related impurities.
-
Protocol:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
-
Causality: The C18 stationary phase retains the hydrophobic Fmoc-protected amino acid. The gradient of acetonitrile disrupts these hydrophobic interactions, eluting the compound. TFA is used as an ion-pairing agent to improve peak shape. The fluorenyl moiety has a strong UV absorbance at 265 nm, allowing for sensitive detection.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While a specific spectrum for the DL-compound is not available, the expected chemical shifts can be predicted based on similar structures like Fmoc-L-phenylalanine.[10][11]
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.7 ppm (broad s, 1H): Carboxylic acid proton.
-
~7.9-7.2 ppm (m): Aromatic protons from the Fmoc group and the phenylalanine side chain.
-
~6.8-7.1 ppm (m): Aromatic protons on the phenyl ring adjacent to the ethoxy group.
-
~4.3-4.1 ppm (m): Protons on the CH and CH₂ of the Fmoc group and the α-CH of the phenylalanine backbone.
-
~4.0 ppm (t): CH₂ protons of the ethoxy group adjacent to the phenyl ring.
-
~3.4 ppm (q): CH₂ protons of the ethoxy group adjacent to the NH-Boc.
-
~3.1-2.8 ppm (m, 2H): β-CH₂ protons of the phenylalanine backbone.
-
~1.4 ppm (s, 9H): Protons of the tert-butyl group (Boc).
-
c) Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Expected Ion: [M+H]⁺ at m/z 547.6 or [M+Na]⁺ at m/z 569.6.
-
Protocol:
-
Prepare a dilute solution (e.g., 0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution into an ESI mass spectrometer in positive ion mode.
-
Optimize source parameters to achieve a stable signal.
-
-
Causality: ESI is a soft ionization technique that allows the intact molecule to be ionized, typically by the addition of a proton or sodium ion, providing a clear confirmation of the molecular weight.[11]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several areas of research.[2][3]
-
Peptide Synthesis: It serves as a building block to introduce a functionalizable linker into a peptide sequence.[2] The Boc-protected amine can be deprotected on-resin or after cleavage to allow for the attachment of reporter molecules (dyes, biotin), polyethylene glycol (PEG) chains, or other peptides.
-
Drug Design: Phenylalanine analogs are widely used to create novel therapeutic agents.[9] This compound allows for the development of peptide-based drugs with enhanced properties or the ability to be conjugated to other therapeutic moieties.[2]
-
Bioconjugation: It is a key intermediate for bioconjugation techniques, facilitating the attachment of biomolecules to drugs to improve their efficacy and specificity.[3]
Experimental Protocols
Solubility Assessment
Understanding solubility is crucial for efficient coupling reactions in SPPS. Poor solubility can lead to failed or incomplete reactions.
-
Protocol for Qualitative Solubility Determination:
-
Place a small, known amount (e.g., 5 mg) of the compound into a series of vials.
-
Add a precise volume (e.g., 1.0 mL) of different solvents (DMF, NMP, DCM, THF, Methanol) to each vial.
-
Agitate vigorously for 2 minutes.
-
Observe and record whether the solid has completely dissolved.
-
-
Expected Solubility Profile: Based on general principles for Fmoc-amino acids, high solubility is expected in polar aprotic solvents like DMF and NMP, which are excellent for SPPS. Moderate to good solubility is expected in DCM and THF. Lower solubility is expected in protic solvents like methanol.
Protocol for Incorporation into a Peptide Sequence via SPPS
This protocol outlines a standard manual coupling procedure using HBTU as the activating agent.
-
Prerequisites: A peptide-resin with a free N-terminal amine, swelled in DMF.
-
Procedure:
-
Activation: In a separate vial, dissolve Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIEA) (6 eq) to the mixture and vortex for 1-2 minutes. The color should turn yellow.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative (colorless or yellow) result is desired.
-
Deprotection: To continue the synthesis, treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group for the next coupling cycle.
-
Caption: SPPS Amino Acid Coupling Cycle
Conclusion
Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine stands out as a strategically designed building block that offers a high degree of versatility for advanced peptide synthesis and the development of complex biomolecules. Its orthogonal protecting groups are key to its utility, enabling selective chemical manipulations that are essential for creating peptide-based drugs, probes, and novel materials. By understanding its fundamental properties and employing robust, validated protocols, researchers can effectively integrate this compound into their synthetic strategies to achieve their research and development goals.
References
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Fmoc-D-Phe-OH: Your Key to Advanced Peptide Synthesis. [Source Platform]. [Link]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
PubChem. Fmoc-4-(2-(boc-amino)ethoxy)-L-phenylalanine. [Link]
-
Chem-Impex. Fmoc-D-phenylalanine. [Link]
-
The Royal Society of Chemistry. Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. [Link]
-
Chem-Impex. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine. [Link]
-
Chem-Impex. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine. [Link]
-
Inxight Drugs. Fmoc-4-Amino-DL-phenylalanine. [Link]
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